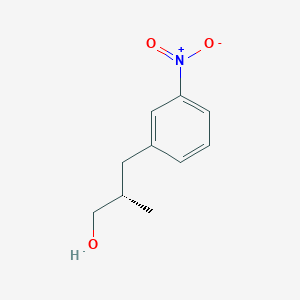![molecular formula C12H10F2O2 B2886654 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-45-4](/img/structure/B2886654.png)
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique bicyclic structure and difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the difluorophenyl group. One common approach is the use of a Diels-Alder reaction to form the bicyclic structure, followed by subsequent functional group modifications to introduce the carboxylic acid and difluorophenyl moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to its corresponding derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: Replacement of the difluorophenyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted derivatives of the difluorophenyl group.
科学的研究の応用
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism by which 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and difluorophenyl group. Similar compounds include:
3-(3,4-Difluorophenyl)propionic acid: A simpler molecule lacking the bicyclic core.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
3,4-Difluorophenyl isocyanate: Features an isocyanate group rather than a carboxylic acid.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-2-1-7(3-9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXFJAXTYXKYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2886588.png)

![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)


